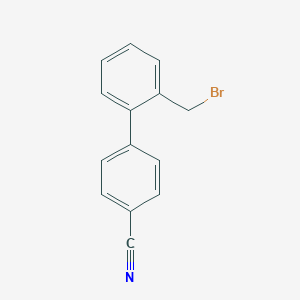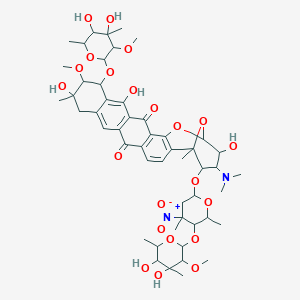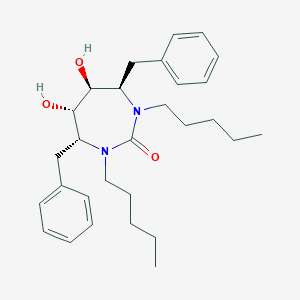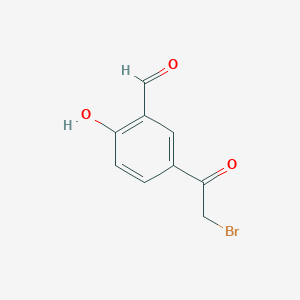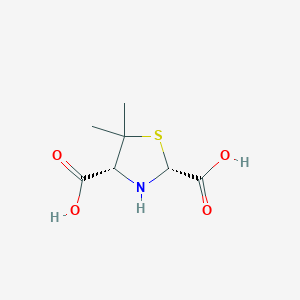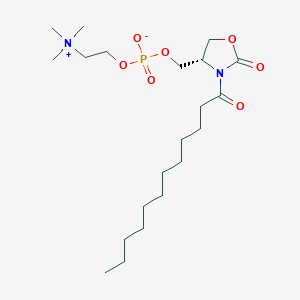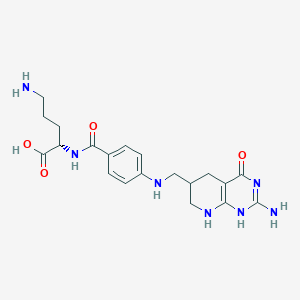
Dthp-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dthp-ornithine, also known as N-dodecyl-L-2,3-diaminopropionate ornithine, is a synthetic compound that has been extensively researched for its potential applications in the field of biochemistry and biotechnology. It is a derivative of the amino acid ornithine and has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
Dthp-ornithine exerts its effects by binding to the active site of enzymes and preventing them from carrying out their normal functions. This results in a decrease in the activity of these enzymes, which can have a wide range of physiological effects.
Biochemische Und Physiologische Effekte
Dthp-ornithine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, reduce inflammation, and improve wound healing. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Dthp-ornithine is its ability to selectively inhibit specific enzymes without affecting other metabolic pathways. This makes it a useful tool for studying the role of specific enzymes in various biological processes. However, one limitation of Dthp-ornithine is its relatively high cost, which may limit its use in certain research applications.
Zukünftige Richtungen
There are many potential future directions for research on Dthp-ornithine. One area of interest is its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Dthp-ornithine and its potential applications in various fields of science.
Synthesemethoden
Dthp-ornithine is synthesized using a multi-step process that involves the reaction of ornithine with dodecylamine and 2-chloro-1,3-propanediol. The resulting compound is then purified using various chromatography techniques to obtain a highly pure form of Dthp-ornithine.
Wissenschaftliche Forschungsanwendungen
Dthp-ornithine has been extensively researched for its potential applications in various fields of science. It has been shown to be an effective inhibitor of various enzymes, including arginase and ornithine decarboxylase, which are involved in the regulation of various metabolic processes in the body.
Eigenschaften
CAS-Nummer |
141397-59-3 |
|---|---|
Produktname |
Dthp-ornithine |
Molekularformel |
C20H27N7O4 |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H27N7O4/c21-7-1-2-15(19(30)31)25-17(28)12-3-5-13(6-4-12)23-9-11-8-14-16(24-10-11)26-20(22)27-18(14)29/h3-6,11,15,23H,1-2,7-10,21H2,(H,25,28)(H,30,31)(H4,22,24,26,27,29)/t11?,15-/m0/s1 |
InChI-Schlüssel |
YYXQTKSKWJEYRP-MHTVFEQDSA-N |
Isomerische SMILES |
C1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCCN)C(=O)O |
SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O |
Kanonische SMILES |
C1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCCN)C(=O)O |
Synonyme |
N(alpha)-(5-deaza-5,6,7,8-tetrahydropteroyl)ornithine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)
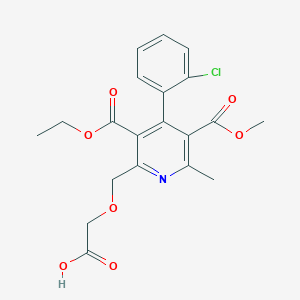
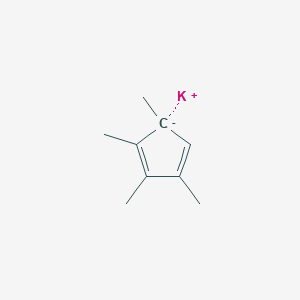
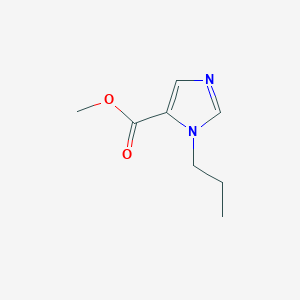
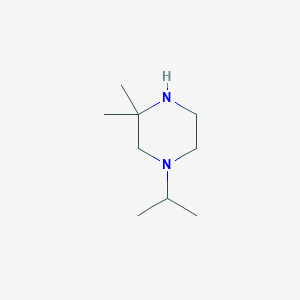
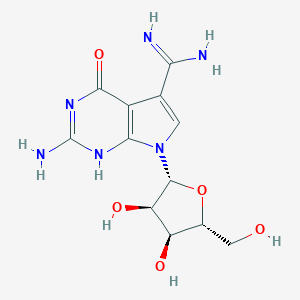
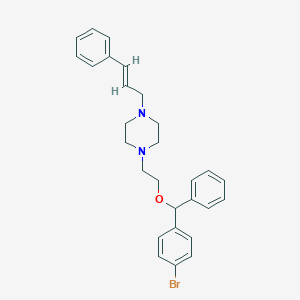
![Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B114988.png)
